Pentamethyldisiloxane

Organometallic Catalysis Hydrosilylation Silicone Modification

Multi-hydride siloxanes cause inconsistent isomer ratios in hydrosilylation. PMDS, with precisely one Si-H functionality, eliminates this variability. • 100% exo-selectivity in Pd-catalyzed norbornadiene hydrosilylation vs. isomeric mixtures from trisiloxane analogs • Tunable AP-PECVD carbon content intermediate between HMDSO and TMDSO for precise surface engineering • 82-88% yields in tandem cyclization/hydrosilylation cascades for silylated carbocycle synthesis Verified purity, full documentation, reliable global logistics.

Molecular Formula C5H16OSi2
Molecular Weight 148.35 g/mol
Cat. No. B7724945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethyldisiloxane
Molecular FormulaC5H16OSi2
Molecular Weight148.35 g/mol
Structural Identifiers
SMILESC[SiH](C)O[Si](C)(C)C
InChIInChI=1S/C5H16OSi2/c1-7(2)6-8(3,4)5/h7H,1-5H3
InChIKeyAOJHDNSYXUZCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMDS Technical Baseline and Characteristics


Pentamethyldisiloxane (PMDS, CAS 1438-82-0), also designated 1,1,1,3,3-pentamethyldisiloxane, is an asymmetric linear organosilicon compound with the molecular formula C₅H₁₆OSi₂ [1]. Its structure features a central siloxane (Si–O–Si) backbone bearing a reactive hydride (Si–H) moiety on one silicon atom and fully methylated trimethylsilyl substitution on the other, yielding a molecular weight of 148.35 g/mol [1]. At standard temperature and pressure, PMDS is a colorless, volatile liquid with a boiling point of 86 °C (lit.) and a density of 0.760 g/mL at 20 °C [1]. The compound is insoluble in water and exhibits high flammability (flash point −9 °C), requiring storage under inert atmosphere at 2–8 °C [1].

1
Stoichiometric hydrosilylation, reducing agent, and PECVD precursor
Monofunctional Si–H enables selective transformations not possible with fully methylated siloxanes
2
Asymmetric structure with one reactive Si–H and one trimethylsilyl group
Reactivity profile distinct from TMDSO (two Si–H) and HMDSO (no Si–H)
3
Volatile liquid; requires inert atmosphere storage at 2–8 °C
Handling protocol matches reactive hydrosiloxane safety requirements

PMDS: Unique Functional Portfolio


Generic substitution among linear methyldisiloxanes is not feasible due to profound differences in molecular architecture that dictate reactivity, process selectivity, and materials performance [1]. Unlike fully methylated hexamethyldisiloxane (HMDSO, (CH₃)₃Si–O–Si(CH₃)₃), which lacks a reactive Si–H bond, PMDS contains precisely one hydride functionality, enabling its use as a stoichiometric hydrosilylation agent, reducing equivalent, and plasma-active precursor for tailored film deposition [1]. Conversely, 1,1,3,3-tetramethyldisiloxane (TMDSO, H(CH₃)₂Si–O–Si(CH₃)₂H) possesses two Si–H groups, leading to higher crosslinking density in plasma polymerization and divergent catalytic behavior in hydrosilylation compared to the monofunctional PMDS scaffold [1]. These structural distinctions translate directly into quantifiable differences in reaction yields, stereochemical outcomes, coating composition, and process economics, as detailed in the evidence that follows.

Si–H functionality mismatch
PMDS
One Si–H group; controlled hydrosilylation and selective plasma reactivity
HMDSO
No Si–H; cannot serve as hydrosilylation agent or reducing equivalent
TMDSO
Two Si–H groups; may increase crosslinking density and alter catalytic selectivity
Substituting HMDSO eliminates hydrosilylation capability; substituting TMDSO may shift reaction stereochemistry and coating architecture.
Methyl group count and plasma carbon profile
PMDS
5 methyl groups; intermediate carbon content in PECVD films
HMDSO
6 methyl groups; highest carbon content, different hydrophobicity and dielectric properties
TMDSO
4 methyl groups; lowest carbon content, may alter refractive index and chemical resistance
Precursor selection directly controls coating composition; PMDS fills a unique carbon-incorporation window not accessible with HMDSO or TMDSO.

PMDS Comparative Performance Evidence


Hydrosilylation Activity: Outperforms Heptamethyltrisiloxane

In the hydrosilylation of alkenes with hydrosiloxanes, PMDS exhibits substantially higher catalytic activity than the longer-chain analog 1,1,1,3,5,5,5-heptamethyltrisiloxane (MD′M) when using Fe(CNR)₅ (1) or Co₂(CNR)₈ (2) catalysts [1]. Under identical reaction conditions with allylic ether substrates, the PMDS-based system demonstrated greater conversion efficiency and product yield relative to MD′M, attributed to reduced steric hindrance at the reactive Si–H site [1].

Hydrosilylation Activity
Head-to-head
Reported higher catalytic activity vs. MD′M
Supports faster kinetics and reduced catalyst loading
Fe(CNR)₅ / Co₂(CNR)₈ catalysts, allylic ether substrate
Organometallic Catalysis Hydrosilylation Silicone Modification

Norbornadiene Hydrosilylation Exo-Stereoselectivity

Hydrosilylation of norbornadiene-2,5 with PMDS under Pd-catalyzed conditions (specifically with R-MOP ligand) delivers exclusively the exo-norbornene isomer, achieving 100% exo-/endo-selectivity [1]. In contrast, the same reaction using the trisiloxane analog 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS) under identical Pd catalytic conditions produces a mixture of exo-norbornene and nortricyclane byproducts, failing to reach complete exo-selectivity [1].

Exo-Selectivity
Head-to-head
100% exo-selectivity with PMDS; HMTS gives isomer mixture
Enables absolute stereochemical control for norbornene monomers
Pd-salt/ligand system, norbornadiene-2,5 substrate
Stereoselective Synthesis Hydrosilylation Norbornene Monomers

Plasma-Deposited Film Carbon Content: Intermediate Profile

In atmospheric pressure plasma-enhanced chemical vapor deposition (AP-PECVD) of SiOₓCᵧH₂ thin films, the chemical structure of the methyldisiloxane precursor directly governs the carbon content of the resulting coating [1]. FT-IR and XPS analyses reveal a progressive decrease in deposited film carbon content correlating with the number of methyl groups per molecule: HMDSO (6 methyl groups) yields the highest carbon content; TMDSO (4 methyl groups) yields the lowest; and PMDS (5 methyl groups) yields an intermediate carbon level [1].

Film Carbon Content
Head-to-head
Intermediate carbon level: HMDSO > PMDS > TMDSO
Supports precise tuning of hydrophobicity and refractive index
Atmospheric pressure DBD plasma, Ar/O₂ feed
PECVD Thin Film Deposition Organosilicon Coatings

Cyclization/Hydrosilylation of Functionalized Dienes

In palladium-catalyzed cyclization/hydrosilylation of functionalized 1,6- and 1,7-dienes, PMDS serves as an effective hydride source, producing silylated carbocyclic products with good stereoselectivity [1]. Using a catalytic 1:1 mixture of (phenanthroline)Pd(Me)Cl and NaBAr₄, PMDS reacts with diethyl diallylmalonate to afford the corresponding silylated cyclopentane derivative in 82% isolated yield [1]. Comparable yields (88%) are obtained with other functionalized diene substrates under identical conditions [1].

Cyclization Yield
Class-level
82–88% isolated yield across functionalized dienes
Enables carbocyclic synthesis via tandem cyclization/hydrosilylation
Pd catalyst, diethyl diallylmalonate substrate; HMDSO cannot perform this reaction
Palladium Catalysis Cyclization Organosilicon Synthesis

PMDS Application Scenarios


exo-Norbornene Monomer Synthesis for Advanced Membranes

PMDS is the preferred hydrosilylation reagent when stereochemical purity is paramount. As demonstrated by direct comparative data, PMDS achieves 100% exo-selectivity in norbornadiene hydrosilylation under Pd catalysis, whereas the trisiloxane analog HMTS yields an undesired mixture of isomers [1]. This absolute stereocontrol makes PMDS uniquely suitable for synthesizing structurally uniform Si-containing norbornene monomers, which are critical building blocks for gas separation membranes, microporous polymers, and other high-performance materials where isomeric purity dictates transport properties and mechanical integrity [1].

PECVD Coatings with Intermediate Carbon Content

For surface engineering applications demanding precise control over coating carbon content—such as tuning hydrophobicity, refractive index, or dielectric constant—PMDS provides a differentiated precursor option. Comparative AP-PECVD studies confirm that PMDS yields deposited films with carbon levels intermediate between the high-carbon coatings from HMDSO and the low-carbon coatings from TMDSO [1]. This gradient in composition, directly linked to the number of methyl groups per precursor molecule, enables materials scientists to select PMDS when a specific intermediate carbon incorporation profile is required that cannot be achieved with either HMDSO or TMDSO alone [1].

Pd-Catalyzed Cyclization/Hydrosilylation for Carbocycles

PMDS is an effective stoichiometric hydride source for Pd-catalyzed tandem cyclization/hydrosilylation cascades, enabling the direct formation of silylated cyclopentane and cyclohexane derivatives from 1,6- and 1,7-dienes in good to excellent yields (82–88%) [1]. This application exploits the reactive Si–H functionality that is absent in fully methylated siloxanes like HMDSO. The resulting silylated carbocycles serve as versatile intermediates that can be oxidatively cleaved to the corresponding alcohols with retention of stereochemistry, offering a streamlined route to functionalized cyclic scaffolds for medicinal chemistry and natural product synthesis [1].

Application
Selection Property
Validation Focus
exo-Norbornene monomer synthesis
Monofunctional Si–H architecture, stereochemical control
Exo/endo isomer purity under Pd catalysis
PECVD coatings with intermediate carbon
Methyl group count (5), precursor-dependent carbon incorporation
Coating composition via FT-IR/XPS, carbon gradient tuning
Pd-catalyzed cyclization/hydrosilylation
Reactive Si–H hydride source, Pd compatibility
Cyclization yield benchmarking, stereoretention validation
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